molecular formula C14H20N2O2 B3132924 N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 380608-77-5

N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B3132924
CAS No.: 380608-77-5
M. Wt: 248.32 g/mol
InChI Key: HOVJBWJBLXEKEJ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new drugs targeting neurological disorders and other diseases.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It is being investigated for its role in modulating neurotransmitter systems and its potential use in treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The compound may also interact with enzymes involved in neurotransmitter synthesis and degradation, thereby influencing the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

  • N-[(4-Methylphenyl)methyl]piperidine-3-carboxamide
  • N-[(4-Ethoxyphenyl)methyl]piperidine-3-carboxamide
  • N-[(4-Chlorophenyl)methyl]piperidine-3-carboxamide

Comparison: N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-14(17)12-3-2-8-15-10-12/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVJBWJBLXEKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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